molecular formula C20H18FN3OS B2519356 (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897472-23-0

(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2519356
CAS No.: 897472-23-0
M. Wt: 367.44
InChI Key: KDZNGYNABCPGTK-RMKNXTFCSA-N
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Description

(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated derivatives of benzothiazole for their antimicrobial and antifungal activities. Notably, compounds containing the benzothiazole moiety have shown promising results against a variety of microbial strains. For instance, novel fluoro substituted sulphonamide benzothiazole compounds comprising thiazole have been synthesized and demonstrated antimicrobial activity. Similarly, fluorobenzamides containing thiazole and thiazolidine have been developed as antimicrobial analogs, suggesting the potential of fluorine atom presence in enhancing antimicrobial effects (Pejchal et al., 2015; Desai et al., 2013).

Antitumor Activity

Research has also explored the antitumor potential of benzothiazole derivatives. The synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles has led to compounds displaying potent cytotoxic activity in vitro against sensitive human breast cancer cell lines. This highlights the therapeutic promise of benzothiazole derivatives in cancer treatment, showcasing the importance of fluorinated compounds in developing antitumor agents (Hutchinson et al., 2001).

Anti-Inflammatory and Molecular Docking Studies

Furthermore, derivatives have been synthesized for potential anti-inflammatory applications, with some compounds exhibiting lower IC50 values than standard references. Molecular docking studies of these compounds have shown good binding profiles, indicating their potential as anti-inflammatory agents. This approach underscores the versatility of benzothiazole derivatives in therapeutic applications beyond antimicrobial and antitumor activities (Kumara et al., 2017).

Synthesis and Characterization

The scientific interest in benzothiazole derivatives also extends to their synthesis and structural characterization, which is crucial for understanding their pharmacological properties. Studies have detailed the synthesis of novel benzothiazole compounds, their characterization through various spectroscopic methods, and evaluation for specific activities. These efforts are foundational in the development of benzothiazole-based therapeutics and highlight the compound's significant role in medicinal chemistry research (Yadav & Joshi, 2008).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in medicine .

Properties

IUPAC Name

(E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZNGYNABCPGTK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.